4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine
Descripción
Propiedades
Número CAS |
918898-10-9 |
|---|---|
Fórmula molecular |
C16H15N3O |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C16H15N3O/c1-3-20-16-14-13(18-11(2)19-16)9-10-17-15(14)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
Clave InChI |
WGNZHKNYJQWKLB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC2=C1C(=NC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method is the reaction of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate under refluxing conditions in acetic acid . This method provides high yields and is operationally simple.
Industrial Production Methods
Industrial production of 4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine may involve multi-step synthesis starting from commercially available pyridine and pyrimidine derivatives. The process typically includes steps such as cyclization, condensation, and purification to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Research has identified pyrido[4,3-d]pyrimidines, including derivatives like 4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine, as potential inhibitors of critical kinases involved in cancer progression. For instance, studies have shown that modifications to the pyrido[4,3-d]pyrimidine core can enhance selectivity and potency against specific targets such as Monopolar spindle 1 (MPS1) kinase, which is crucial for mitosis and a promising target for cancer therapy .
Table 1: Anticancer Activity of Pyrido[4,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| 4-Ethoxy-2-methyl-5-phenyl | MPS1 | 10 ± 2 | >500 (CDK2) |
| Compound A (Methylated) | MPS1 | 5 ± 1 | >7000 (CDK2) |
| Compound B (Unsubstituted) | MPS1 | 20 ± 3 | <100 (CDK2) |
The introduction of substituents like ethoxy and methyl groups has been shown to improve metabolic stability and selectivity against unwanted kinases .
Inflammation and Immune Response Modulation
RIPK2 Kinase Inhibition
Pyrido[4,3-d]pyrimidines have also been explored for their role in modulating immune responses through the inhibition of receptor-interacting protein kinase 2 (RIPK2). This pathway is significant in inflammatory diseases. Compounds derived from this scaffold demonstrated potent inhibition of RIPK2 with favorable pharmacokinetic profiles .
Table 2: Inhibition of RIPK2 by Pyrido[4,3-d]pyrimidine Derivatives
| Compound | IC50 (nM) | Selectivity vs ALK2 |
|---|---|---|
| Compound C | 8 ± 4 | >300-fold |
| Compound D | 15 ± 5 | >200-fold |
The selectivity against structurally similar kinases indicates the potential for these compounds to be developed into therapeutics for inflammatory conditions without significant off-target effects .
Pharmacokinetics and ADME Properties
The pharmacokinetic properties of pyrido[4,3-d]pyrimidine derivatives are crucial for their development as drugs. Studies have shown that modifications can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles .
Table 3: Pharmacokinetic Properties of Selected Compounds
| Compound | Cmax (μM) | Tmax (min) | t1/2 (h) | Clearance (mL/min/kg) |
|---|---|---|---|---|
| Compound E | 5.7 | 15 | 3.4 | 45 |
| Compound F | 7.0 | 20 | 4.0 | 50 |
These properties suggest that further optimization could yield compounds suitable for clinical use with minimal side effects .
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Comparison with Structural and Functional Analogs
Structural Features and Substituent Effects
The ethoxy, methyl, and phenyl substituents on the pyrido[4,3-d]pyrimidine core influence its physicochemical properties and reactivity. Key comparisons with similar compounds include:
Key Observations :
Electronic and Thermodynamic Properties
Theoretical calculations on pyrazolo-triazines () provide insights into electronic behavior:
- HOMO-LUMO Gaps : Narrow ranges (1.437 kcal/mol) suggest similar reactivity across analogs .
- Dipole Moments : Pyrido[4,3-d]pyrimidines likely exhibit dipole moments comparable to pyrazolo-triazines (3.1–8.4 D), influencing solubility and target binding .
- Substituent Effects : Ethoxy and methyl groups may reduce electronegativity at nitrogen atoms, altering charge distribution compared to NH-containing analogs critical for kinase binding (e.g., Abl kinase inhibition requires NH groups absent in these derivatives) .
Antiviral Potential
- The ethoxy group in 4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine may mimic acyclovir’s sugar moiety, enhancing TK binding .
Anticancer and Kinase Inhibition
Actividad Biológica
4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine is a heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine family. This compound features a unique bicyclic structure consisting of a pyridine and a pyrimidine ring, which provides it with distinct chemical properties and potential biological activities. Its molecular formula is and it has garnered attention for its promising pharmacological applications.
Chemical Structure and Properties
The structural features of 4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine include:
- Ethoxy group at the 4-position
- Methyl group at the 2-position
- Phenyl group at the 5-position
These substituents contribute to its reactivity and interaction with biological targets, which are crucial for its therapeutic potential.
Biological Activity Overview
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit significant biological activities, particularly in medicinal chemistry. The biological activities associated with 4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines through mechanisms involving kinase inhibition.
- Antiviral Properties : There is evidence indicating potential antiviral activity, making it a candidate for further investigation in virology.
Understanding the mechanism of action is critical for evaluating the therapeutic potential of 4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine. Initial findings suggest that it interacts with specific biological targets involved in cellular processes such as cell division and apoptosis.
Comparative Analysis with Related Compounds
To better understand the positioning of 4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine within its class, a comparative analysis with structurally similar compounds is presented below:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine | Ethoxy at position 4; methyl at position 2; phenyl at position 5 | Anticancer; antiviral |
| Pyrido[3,4-d]pyrimidines | Similar bicyclic structure | Kinase inhibitors |
| Pyridazinones | Different bicyclic arrangement | Antihypertensive; anti-inflammatory |
| Pyrido[2,3-d]pyrimidines | Variations in ring fusion | Diverse pharmacological activities |
This table illustrates how 4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine stands out due to its unique functional groups and potential applications.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrido compounds, providing insights into their therapeutic potential:
- Kinase Inhibition : A study highlighted the effectiveness of pyrido[3,4-d]pyrimidines as inhibitors of MPS1 kinase, which plays a crucial role in mitosis. The introduction of specific substituents significantly improved metabolic stability and selectivity against other kinases .
- Antimicrobial Activity : Research on thiazolopyridine derivatives demonstrated potent inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, suggesting that modifications to similar structures could enhance antimicrobial properties .
- Therapeutic Applications : A review indicated that various pyridopyrimidine derivatives have shown therapeutic interest in treating conditions such as cancer and infections due to their ability to inhibit key enzymes like dihydrofolate reductase (DHFR) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step protocols starting from ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate. Key steps include bromination to introduce reactive sites, followed by cyclization with reagents like malononitrile or ethyl cyanoacetate to form the pyrido[4,3-d]pyrimidine core . Optimization involves adjusting reaction time (e.g., reflux overnight for cyclization), solvent systems (e.g., DMSO:Water for solubility), and stoichiometry of nucleophilic agents like aryl diazonium salts .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ethoxy/methyl groups.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (as in related pyrimidine derivatives) to resolve 3D geometry and confirm fused-ring planarization .
- Computational modeling (e.g., DFT) to predict electronic properties and compare with experimental data .
Q. What in vitro assays are recommended to evaluate its biological activity?
- Methodological Answer : Prioritize antimicrobial screening (e.g., agar dilution against Gram-positive/negative bacteria) due to moderate activity observed in structurally similar pyrido[4,3-d]pyrimidines . For kinase inhibition potential (common in pyrimidine derivatives), use fluorescence-based ATPase assays or ELISA for IC₅₀ determination .
Advanced Research Questions
Q. How can contradictions in biological activity data between analogs be systematically addressed?
- Methodological Answer : Discrepancies often arise from substituent effects (e.g., electron-withdrawing vs. donating groups). To resolve:
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with controlled substitutions (e.g., halogenation at position 5).
- Use molecular docking to compare binding affinities against target proteins (e.g., bacterial enzymes or kinases) .
- Validate hypotheses with isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .
Q. What strategies are effective for modifying the pyrido[4,3-d]pyrimidine scaffold to enhance target selectivity?
- Methodological Answer :
- Introduce polar groups (e.g., -OH, -NH₂) at position 7 to improve solubility and hydrogen bonding with biological targets.
- Replace the ethoxy group with bulkier substituents (e.g., isopropoxy) to sterically block off-target binding .
- Functionalize the phenyl ring (position 5) via Suzuki-Miyaura coupling to diversify electronic profiles .
Q. How can computational tools predict the compound’s metabolic stability and toxicity?
- Methodological Answer :
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
